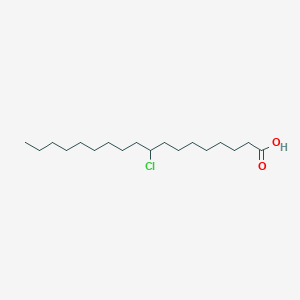

9-Chlorooctadecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acide 9-chlorooctadécanoïque : est un dérivé d'acide gras chloré de formule moléculaire C18H35ClO2 . Il s'agit d'un composé synthétique qui n'existe pas naturellement et se retrouve généralement chez les personnes exposées à lui ou à ses dérivés . Ce composé fait partie de l'exposome humain et a été identifié dans le sang humain .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de l'acide 9-chlorooctadécanoïque implique la chloration de l'acide octadécanoïque. Cela peut être réalisé par réaction de l'acide octadécanoïque avec du chlore gazeux dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et est menée à des températures élevées pour garantir que la chloration se produit en position 9 du carbone.

Méthodes de production industrielle : La production industrielle de l'acide 9-chlorooctadécanoïque suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs dans lesquels l'acide octadécanoïque est chloré à l'aide de chlore gazeux. Les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté. Le produit est ensuite purifié par distillation ou recristallisation pour obtenir le composé souhaité.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 9-chlorooctadécanoïque subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).

Substitution : Cette réaction implique le remplacement de l'atome de chlore par un autre atome ou groupe. Les réactifs courants incluent les nucléophiles tels que les ions hydroxyde (OH-) ou les amines.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium (KMnO4) en milieu acide.

Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.

Substitution : Hydroxyde de sodium (NaOH) en solution aqueuse.

Principaux produits formés :

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'alcools.

Substitution : Formation de dérivés hydroxylés ou aminés.

4. Applications de la recherche scientifique

L'acide 9-chlorooctadécanoïque a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique pour étudier les mécanismes et les voies réactionnelles.

Biologie : Investigated for its role in cellular processes and its effects on cell membranes.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'autres composés.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 9-chlorooctadécanoïque implique son interaction avec les membranes cellulaires et les protéines. Il peut induire l'apoptose dans les monocytes en augmentant la production d'espèces réactives de l'oxygène (ROS) et en provoquant un stress du réticulum endoplasmique . Ce composé interfère avec la palmitoylation des protéines, entraînant une dysfonctionnement cellulaire et une apoptose.

Applications De Recherche Scientifique

9-Chlorooctadecanoic acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

Biology: Investigated for its role in cellular processes and its effects on cell membranes.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of 9-Chlorooctadecanoic acid involves its interaction with cellular membranes and proteins. It can induce apoptosis in monocytes by increasing reactive oxygen species (ROS) production and causing endoplasmic reticulum stress . This compound interferes with protein palmitoylation, leading to cellular dysfunction and apoptosis.

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide 2-chlorooctadécanoïque : Un autre acide gras chloré aux propriétés et applications similaires.

Acide 2-chlorohexadécanoïque : Connu pour son rôle dans l'induction du stress du réticulum endoplasmique et de l'apoptose.

Unicité : L'acide 9-chlorooctadécanoïque est unique en raison de sa chloration spécifique en position 9 du carbone, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à induire l'apoptose par la production de ROS et le stress du réticulum endoplasmique le distingue des autres acides gras chlorés.

Propriétés

Formule moléculaire |

C18H35ClO2 |

|---|---|

Poids moléculaire |

318.9 g/mol |

Nom IUPAC |

9-chlorooctadecanoic acid |

InChI |

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21) |

Clé InChI |

PKUPXYNPWXGBGK-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC(CCCCCCCC(=O)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol](/img/structure/B12327540.png)